Cyazofamid

Vue d'ensemble

Description

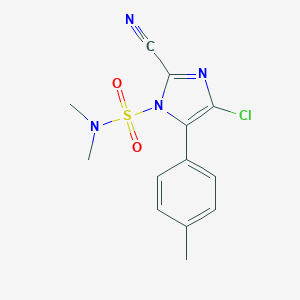

Le cyazofamid est un fongicide reconnu pour sa grande spécificité dans la lutte contre les agents pathogènes des plantes oomycètes tels que Phytophthora infestans, l’organisme responsable du mildiou tardif de la pomme de terre . Il est chimiquement identifié comme étant le 4-chloro-2-cyano-N,N-diméthyl-5-(4-méthylphényl)imidazole-1-sulfonamide . Ce composé est souvent commercialisé sous la marque Ranman .

Mécanisme D'action

Le cyazofamid exerce ses effets en inhibant le complexe III mitochondrial au centre Qi de la réductase du coenzyme Q – cytochrome c . Cette inhibition perturbe la chaîne de transport des électrons, entraînant une perte de production d’énergie dans les agents pathogènes cibles, ce qui entraîne finalement leur mort .

Composés Similaires :

Fluazinam : Un autre fongicide utilisé pour lutter contre les agents pathogènes oomycètes.

Diméthomorphe : Un fongicide ayant un mode d’action similaire, ciblant la synthèse de la paroi cellulaire des oomycètes.

Mandipropamide : Un autre fongicide utilisé pour lutter contre les agents pathogènes oomycètes avec un mode d’action différent.

Unicité du this compound : Le this compound est unique en raison de sa grande spécificité pour le centre Qi de la réductase du coenzyme Q – cytochrome c, ce qui le rend très efficace contre les agents pathogènes oomycètes avec un impact minimal sur les organismes non cibles .

Analyse Biochimique

Biochemical Properties

Cyazofamid’s biochemical mode of action involves the inhibition of all stages of fungal development . It is thought to bind to the Q i center of Coenzyme Q – cytochrome c reductase , affecting the mitochondrial respiratory chain .

Cellular Effects

This compound has been found to affect cortical neuron cells, considerably decreasing cell viability at various exposure modes . It also adversely affects the kidneys of male rats .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the Q i center of Coenzyme Q – cytochrome c reductase . This interaction inhibits the mitochondrial complex III in Phythium spinosum .

Temporal Effects in Laboratory Settings

In aerobic soil, this compound degrades rapidly (DT 50 in soil: 3–5 days) into major degradates such as CCIM .

Dosage Effects in Animal Models

The toxicity of this compound affects the cortical neuron cells and kidneys of male rats

Metabolic Pathways

This compound is metabolized in rats, with the main pathway involving conversion to CCIM at the early stage in the metabolism, and then CCIM could be metabolized to CCBA .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le cyazofamid peut être synthétisé par plusieurs méthodes :

Voie du butyl-lithium : Cette méthode implique l’halogénation et la formylation de la p-toluèneéthanone pour synthétiser le 5-(p-tolyl)-1H-imidazole.

Voie du dicyanure d’éthylène : L’α-aminocétone est refluxée avec du dicyanure d’éthylène dans de la pyridine pour générer du 2-cyano-5-(p-tolyl)imidazole, qui est ensuite chloré et sulfonylé pour produire du this compound.

Méthodes de production industrielle : La production industrielle de this compound implique des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que l’halogénation, la formylation, la cyclisation, la chloration et la sulfonylation .

Analyse Des Réactions Chimiques

Types de réactions : Le cyazofamid subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.

Réduction : Le composé peut être réduit, bien que les conditions et les réactifs spécifiques pour cette réaction soient moins souvent rapportés.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant le groupe sulfonamide.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des réactifs comme le chlorure de thionyle et le chlorure de diméthylsulfamoyle sont couramment utilisés dans les réactions de substitution.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du cyanoimidazole et des composés substitués par des sulfonamides .

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Cyazofamid has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Fluazinam: Another fungicide used to control oomycete pathogens.

Dimethomorph: A fungicide with a similar mode of action, targeting the cell wall synthesis in oomycetes.

Mandipropamid: Another fungicide used for controlling oomycete pathogens with a different mode of action.

Uniqueness of Cyazofamid: this compound is unique due to its high specificity for the Qi center of coenzyme Q – cytochrome c reductase, making it highly effective against oomycete pathogens with minimal impact on non-target organisms .

Propriétés

IUPAC Name |

4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)imidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKMMRDKEKCERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034492 | |

| Record name | 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ivory odorless solid; [Merck Index] | |

| Record name | Cyazofamid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solvent solubility (all in g/100 mL, 21.2 °C): hexane, 0.003; methanol, 0.174, acetonitrile, 3.095, dichloroethane, 10.212; toluene, 0.600, ethyl acetate, 1.649; acetone, 4.564, octanol, 0.004, In water, 0.107 at pH 7; 0.121 at pH 5; 0.109 at pH 9 (all in mg/L at 20 °C) | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.446 at 20 °C | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.3X10-2 mPa /9.75X10-8 mm Hg/ at 35 °C | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

To elucidate the background of the highly selective fungicidal activity of cyazofamid ... the biochemical mode of action of this fungicide in /a target species/ Pythium spinosum was investigated. Cyazofamid inhibited mycelial growth of P. spinosum on the order of 1 uM on agar medium containing gelatin, on water agar, and on potato dextrose agar. The mycelial growth inhibition was markedly potentiated in the presence of salicylhydroxamic acid (SHAM), an inhibitor of mitochondrial alternative oxidase. Oxygen consumption of P. spinosum mycelia treated with 4 uM cyazofamid was reduced by about 60%. At 60 min after the treatment, the oxygen consumption was recovered, but the respiration was resistant to potassium cyanide and sensitive to SHAM. From the effect of cyazofamid on electron transport activity of P. spinosum mitochondria, it was revealed that this fungicide specifically interferes with cytochrome bc1 complex (complex III) activity (I50: 0.04 uM). Cyazofamid, however, exhibited no inhibition of complex III activities in mitochondria isolated from other biological sources such as Botrytis cinerea, Saccharomyces cerevisiae, rat liver, and potato tuber. Thus, the highly selective activity of cyazofamid appeared to be due to a difference in the inhibitor susceptibility at the target enzyme. To identify the binding site of cyazofamid in complex III, reduction kinetics of cytochrome b hemes was investigated with P. spinosum mitochondria. The addition of cyazofamid immediately reduced cytochrome b hemes and the extent of reduction was higher than that without cyazofamid. Reduction of b hemes was markedly inhibited by the combined use of cyazofamid and azoxystrobin (Qo center inhibitor). These results suggest that cyazofamid binds to the Qi center of complex III., Cyazofamid is reported to inhibit complex 3 but at the Qi site (antimycin site) which differs from that of other recent fungicidal inhibitors of complex 3 which act at the Qo site. It is claimed to be specific in its inhibitory action to mitochondria from oomycete fungi. | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Ivory powder | |

CAS No. |

120116-88-3 | |

| Record name | Cyazofamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120116-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyazofamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120116883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-1-sulfonamide, 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYAZOFAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJC4S2YQ4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

152.7 °C | |

| Record name | CYAZOFAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.